

Spectroscopic Profile of Mesembrenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesembrenol

Cat. No.: B15561110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a prominent alkaloid found in the plant genus *Sceletium*, has garnered significant interest within the scientific community for its potential psychoactive properties and applications in drug development. A thorough understanding of its chemical structure and characteristics is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data for **Mesembrenol**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further investigation.

Chemical Structure and Properties

- Systematic Name: (3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,3a,6,7,7a-hexahydro-1H-indol-6-ol
- Molecular Formula: $C_{17}H_{23}NO_3$ [1]
- Molecular Weight: 289.38 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. While complete ^1H NMR data with coupling constants for **Mesembrenol** is not readily available in the public domain, the following sections detail the expected signals based on its structure and available ^{13}C NMR data.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **Mesembrenol** provides key insights into its carbon framework. The following table summarizes the available chemical shift data.

Carbon Atom	Chemical Shift (δ) ppm
C-2	Data not available
C-3	Data not available
C-3a	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available
C-7	Data not available
C-7a	Data not available
C-1'	Data not available
C-2'	Data not available
C-3'	Data not available
C-4'	Data not available
C-5'	Data not available
C-6'	Data not available
N-CH ₃	Data not available
O-CH ₃	Data not available
O-CH ₃	Data not available

Note: Specific peak assignments for **Mesembrenol** from publicly accessible databases are limited. The table structure is provided as a template for researchers to populate upon acquiring experimental data.

Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for the NMR analysis of mesembrine alkaloids like **Mesembrenol**, based on methodologies reported for the analysis of Sceletium species.[2]

- Sample Preparation: Dissolve a precisely weighed sample of isolated and purified **Mesembrenol** (typically 1-5 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄). The choice of solvent may vary depending on the specific NMR experiment and sample solubility.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of two-dimensional NMR experiments should be performed. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation.

ESI-MS/MS Spectroscopic Data

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of alkaloids. In the positive ion mode, **Mesembrenol** is expected to be observed as the protonated molecule $[M+H]^+$.

Ion	m/z (mass-to-charge ratio)
$[M+H]^+$	290.1757

MS/MS fragmentation of the $[M+H]^+$ ion provides characteristic daughter ions that are diagnostic for the structure of **Mesembrenol**. While a detailed public fragmentation spectrum is not available, analysis of related mesembrine alkaloids suggests that fragmentation would likely involve losses of the methoxy groups, the N-methyl group, and cleavage of the hydroindole ring system.^{[3][4]}

Experimental Protocol for LC-MS/MS

The following protocol is a general guideline for the analysis of **Mesembrenol** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

- Sample Preparation: Prepare a dilute solution of the isolated **Mesembrenol** or a plant extract containing the alkaloid in a suitable solvent, typically methanol or a mixture of methanol and water.
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used for the separation of mesembrine alkaloids.
 - Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium hydroxide to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
 - Injection Volume: Typically 1-10 μL .
- Mass Spectrometry (MS):
 - Ion Source: Electrospray ionization (ESI) in the positive ion mode.
 - MS Scan: Acquire full scan mass spectra to detect the protonated molecule $[\text{M}+\text{H}]^+$ of **Mesembrenol** (m/z 290.1757).
 - MS/MS Scan: Perform product ion scans on the $[\text{M}+\text{H}]^+$ ion to generate a fragmentation pattern. This can be achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectroscopic Data

The IR spectrum of **Mesembrenol** is expected to exhibit absorption bands characteristic of its functional groups. While a specific spectrum for **Mesembrenol** is not readily available, the

expected absorption bands are listed below.

Functional Group	Expected Absorption Band (cm ⁻¹)
O-H (alcohol)	~3600-3200 (broad)
C-H (aromatic)	~3100-3000
C-H (aliphatic)	~3000-2850
C=C (aromatic)	~1600 and ~1475
C-O (aryl ether)	~1250
C-O (alcohol)	~1050
C-N (amine)	~1250-1020

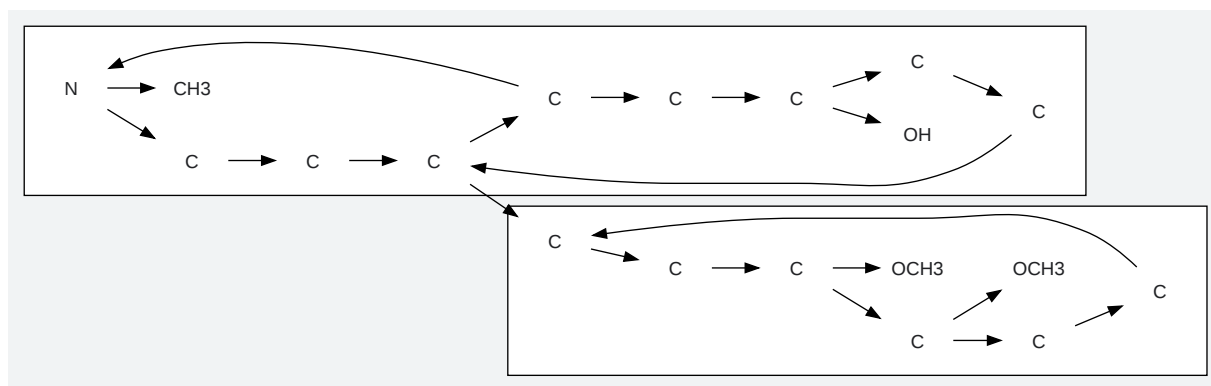
Experimental Protocol for FT-IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum of an alkaloid like **Mesembrenol**.

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

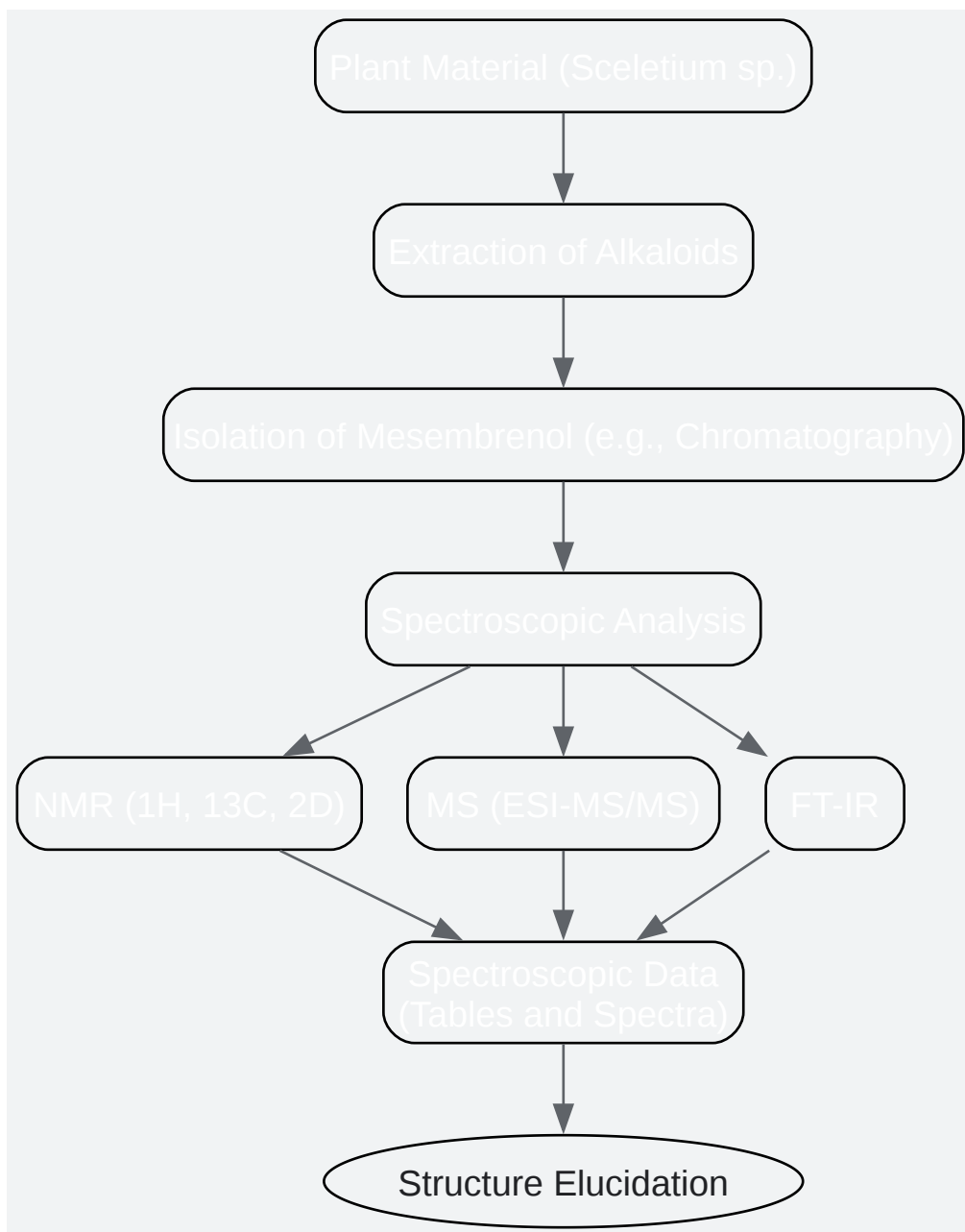
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations



[Click to download full resolution via product page](#)

Chemical structure of **Mesembrenol**



[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]
- 3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Mesembrenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561110#spectroscopic-data-nmr-ms-ir-of-mesembrenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com